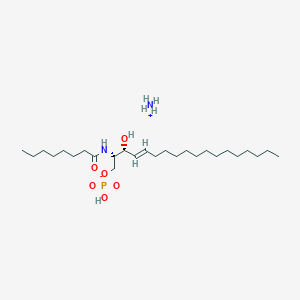

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate

Description

Properties

IUPAC Name |

azanium;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P.H3N/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2;/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32);1H3/b21-19+;/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZBNEWCUHJJDF-AAMXSQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677045 | |

| Record name | Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-70-9 | |

| Record name | Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate, commonly referred to as C8 ceramide-1-phosphate, is a bioactive sphingolipid that has garnered attention due to its diverse biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C26H55N2O6P

- Molecular Weight : 523.74 g/mol

- CAS Number : 474943-70-9

The compound features a long-chain fatty acid linked to a phosphate group, characteristic of ceramide derivatives. Its structure allows it to interact with various cellular pathways and membranes.

Biological Functions

1. Cell Signaling and Regulation

C8 ceramide-1-phosphate plays a crucial role in cellular signaling pathways. It is known to stimulate cell migration and proliferation in various cell types, including endothelial cells and fibroblasts. This property makes it significant in wound healing and tissue regeneration processes.

2. Inhibition of Apoptosis

Research indicates that ceramide-1-phosphate can inhibit apoptosis in endothelial colony-forming cells (ECFCs). By blocking apoptotic pathways, it promotes cell survival under stress conditions, which is vital for maintaining vascular integrity during injury or disease states .

3. Modulation of Tight Junctions

C8 ceramide-1-phosphate has been shown to influence the permeability of epithelial tissues by altering transepithelial electrical resistance (TER). This modulation is important for maintaining barrier functions in tissues such as the intestine and lungs .

Applications in Research

C8 ceramide-1-phosphate has been utilized in various experimental settings:

- Endothelial Cell Studies : Used to analyze nuclear morphology and assess the effects on vascular health .

- Metabolic Pathway Studies : Investigated for its role during the metamorphosis of Rana catesbeiana, providing insights into lipid metabolism during developmental stages .

Case Studies

Case Study 1: Endothelial Function

In a study published in Arteriosclerosis, Thrombosis, and Vascular Biology, researchers demonstrated that C8 ceramide-1-phosphate enhances the vasculogenic potential of ECFCs by promoting their survival and migration. The study concluded that this compound could be targeted for therapeutic strategies in vascular diseases .

Case Study 2: Tight Junction Integrity

Another investigation focused on the effects of C8 ceramide-1-phosphate on tight junctions in epithelial cells. The results indicated that treatment with this compound resulted in significant changes in TER, suggesting its potential use in therapies aimed at restoring barrier function in inflammatory conditions .

Summary of Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Endothelial Cell Survival | Promotes survival and migration of ECFCs under stress | Arteriosclerosis et al., 2019 |

| Epithelial Tight Junctions | Alters TER and improves barrier function | Lipids in Health and Disease, 2010 |

| Metabolic Pathways during Metamorphosis | Influences lipid metabolism during developmental stages | BMC Developmental Biology, 2014 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.